molecular formula C8H9ClN2O B173872 2,3-Dihydrocinnolin-4(1H)-one hydrochloride CAS No. 137195-33-6

2,3-Dihydrocinnolin-4(1H)-one hydrochloride

Cat. No. B173872
M. Wt: 184.62 g/mol
InChI Key: VLVHGNUUHYJMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydrocinnolin-4(1H)-one hydrochloride is a laboratory chemical used for scientific research and development . Its CAS Number is 137195-33-6 .

Scientific Research Applications

Related Chemical Compound Research

  • Synthesis and Application of Related Compounds :

    • Studies on the synthesis of related heterocyclic compounds, such as pyranopyrimidine scaffolds, reveal their importance as precursors for medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications (Parmar et al., 2023). These scaffolds are investigated for their utility in developing lead molecules for various therapeutic applications.
  • Biomedical Applications of Polyhydroxyalkanoates :

    • Polyhydroxyalkanoates (PHAs) are highlighted for their biomedical applications due to their biocompatibility and biodegradability, which make them suitable for medical applications such as surgical sutures, scaffolds, and drug delivery systems (Chai et al., 2020). Compounds like 2,3-Dihydrocinnolin-4(1H)-one hydrochloride could potentially find applications in the synthesis or modification of biocompatible materials.
  • Antioxidant Properties of Hydroxycinnamic Acids :

    • Research into the antioxidant properties of hydroxycinnamic acids underscores the importance of structural modifications to enhance biological activity, which could be relevant for the study of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride derivatives (Razzaghi-Asl et al., 2013). These findings might provide a foundation for exploring the compound's potential in developing new antioxidant agents.
  • Hydrogen Generation from Bio-Ethanol :

    • The review on reforming bio-ethanol for hydrogen production highlights the role of catalysts and their supports in enhancing hydrogen production efficiency, a field where new chemical compounds and catalysts are continuously explored (Ni et al., 2007). This suggests a potential avenue for research into the catalytic applications of 2,3-Dihydrocinnolin-4(1H)-one hydrochloride or its derivatives.

Safety And Hazards

2,3-Dihydrocinnolin-4(1H)-one hydrochloride is a laboratory chemical and should be handled with appropriate safety measures .

properties

IUPAC Name

2,3-dihydro-1H-cinnolin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c11-8-5-9-10-7-4-2-1-3-6(7)8;/h1-4,9-10H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVHGNUUHYJMMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2NN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561334
Record name 2,3-Dihydrocinnolin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydrocinnolin-4(1H)-one hydrochloride

CAS RN

137195-33-6
Record name 2,3-Dihydrocinnolin-4(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

69.41 g of the product obtained in stage A are dissolved in 2.5 l of ethanol. 62.79 g of zinc powder are subsequently added, followed, slowly, by a mixture of 300 ml of ethanol and 150 ml of acetic acid at ambient temperature. The mixture is heated at reflux for 30 min. The reaction medium is subsequently separated by settling, and the zinc residue is washed several times with ethanol. After being allowed to cool for 20 minutes in an ice/methanol mixture (−15° C.), a solution of hydrogen chloride gas in ethyl acetate is then added (350 ml; 4M). The precipitate formed is filtered off, washed with ether and then with pentane, and finally dried (under reduced pressure). 42.12 grams (60%) of the expected product are obtained.
Quantity
69.41 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Name
Quantity
62.79 g
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
60%

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